molecular formula C23H23NO2 B5227058 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide

Katalognummer B5227058
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: VYVKMTWYTPAHSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide, also known as Mirogabalin, is a novel drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is estimated that approximately 7-10% of the global population suffers from neuropathic pain. Mirogabalin has shown promising results in preclinical and clinical studies, and it has the potential to become a valuable addition to the existing treatment options for neuropathic pain.

Wirkmechanismus

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide acts by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which are located on the presynaptic terminals of neurons. This binding reduces the release of neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide also enhances the activity of GABA, an inhibitory neurotransmitter, which further reduces pain transmission.
Biochemical and Physiological Effects:
2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been shown to reduce pain sensitivity and improve pain-related behaviors in animal models of neuropathic pain. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has also been shown to reduce the release of glutamate and substance P, which are involved in the transmission of pain signals. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide enhances the activity of GABA, an inhibitory neurotransmitter, which further reduces pain transmission.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has several advantages for lab experiments, including its high affinity for the alpha-2-delta subunit of voltage-gated calcium channels, which makes it an effective tool for studying pain transmission. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide is also well-tolerated and has a favorable safety profile, which makes it suitable for long-term studies.
One limitation of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide is that it is a relatively new drug, and its long-term effects are not yet fully understood. Another limitation is that 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide is not effective for all types of neuropathic pain, and its efficacy may vary depending on the underlying cause of the pain.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide. One direction is to explore the potential of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide for the treatment of other types of chronic pain, such as fibromyalgia and chronic lower back pain. Another direction is to investigate the long-term safety and efficacy of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide in larger patient populations. Additionally, further research is needed to understand the mechanism of action of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide and its potential for combination therapy with other pain medications.

Synthesemethoden

The synthesis of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methylbiphenyl-4-carboxylic acid, which is then converted to 4-methylbiphenyl-4-carboxamide. The next step involves the preparation of N-(1-phenylethyl)acetamide, which is then coupled with 4-methylbiphenyl-4-carboxamide to obtain the final product, 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide. The synthesis of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been extensively studied in preclinical and clinical studies for its efficacy and safety in the treatment of neuropathic pain. Preclinical studies have shown that 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has a high affinity for the alpha-2-delta subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been shown to reduce pain sensitivity and improve pain-related behaviors in animal models of neuropathic pain.
Clinical studies have also shown that 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide is effective in reducing neuropathic pain in patients with diabetic peripheral neuropathy and postherpetic neuralgia. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been shown to be well-tolerated and has a favorable safety profile in clinical studies.

Eigenschaften

IUPAC Name

2-[4-(4-methylphenyl)phenoxy]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-8-10-20(11-9-17)21-12-14-22(15-13-21)26-16-23(25)24-18(2)19-6-4-3-5-7-19/h3-15,18H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVKMTWYTPAHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.